molecular formula C12H11NO2 B071354 [4-(Pyrid-2-yloxy)phenyl]methanol CAS No. 194017-70-4

[4-(Pyrid-2-yloxy)phenyl]methanol

Cat. No. B071354
M. Wt: 201.22 g/mol
InChI Key: ZDTXOQRCIVCMLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "[4-(Pyrid-2-yloxy)phenyl]methanol" involves complex reactions, as seen in the preparation of various derivatives through reactions involving phenyl isothiocyanate and NaOH in dioxane solutions or employing methyl acrylate in a domino process for the formation of β-amino esters (D. Giomi, R. Alfini, A. Brandi, 2011). Such methods underline the compound's capacity for functional modification and derivatization, indicating a broad scope for chemical manipulation and application.

Molecular Structure Analysis

Molecular structure investigations, particularly through single-crystal X-ray diffraction, reveal significant details about the spatial arrangement and conformational dynamics of related compounds. For instance, studies show the nonplanar nature of pyrimidine rings and the angles formed between phenyl rings and core structures, contributing to the understanding of steric effects and molecular interactions (M. Akkurt, E. Sarıpınar, S. Öztürk, Ç. Yılmaz, H. Fun, 2003).

Chemical Reactions and Properties

The chemical reactivity of "[4-(Pyrid-2-yloxy)phenyl]methanol" derivatives encompasses a range of reactions, including the ability to act as hydrogen donors in reduction processes and participate in cyclizations. These reactions are facilitated by the compound's functional groups, which enable interactions leading to the formation of complex products (D. Giomi, R. Alfini, A. Brandi, 2011).

Scientific Research Applications

Pyrolytic Behavior in Lignin-related Compounds

A study by Jin, Shen, and Gu (2017) focused on the pyrolysis of lignin-related α-O-4 contained model compound, highlighting the role of methanol as an optimal hydrogen-donor reagent for co-pyrolysis processes. This research is significant for understanding the chemical behavior and potential applications of compounds like [4-(Pyrid-2-yloxy)phenyl]methanol in pyrolysis processes, especially in the context of biofuel production and lignin valorization (Jin, Shen, & Gu, 2017).

Enhancement of Aromatic Monomer Production

Another study by Shen, Jin, and Gu (2017) also dealt with the pyrolysis of lignin-related compounds, particularly phenethyl phenyl ether (PPE), and its co-pyrolysis with methanol. This research is crucial for improving the yield of monomeric aromatic compounds, which has applications in the development of new materials and chemicals (Shen, Jin, & Gu, 2017).

Metal-free Reduction of Nitro Aromatic Compounds

In a different application, Giomi, Alfini, and Brandi (2011) explored the use of (2-pyridyl)phenyl methanol as a reagent for the metal-free reduction of nitro aromatic and heteroaromatic compounds. This is particularly relevant in organic synthesis, offering a more environmentally friendly and potentially safer alternative to traditional metal-catalyzed processes (Giomi, Alfini, & Brandi, 2011).

Synthesis and Antimicrobial Activity

A study by Kumar et al. (2012) on the synthesis of certain pyridyl methanones revealed significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Study of Molecular Structure and Electronic Properties

Cojocaru, Rotaru, Harabagiu, and Săcărescu (2013) conducted a theoretical investigation on a pyridylindolizine derivative, which can provide insights into the molecular structure and electronic properties of related compounds like [4-(Pyrid-2-yloxy)phenyl]methanol. Such studies are valuable for understanding the chemical and physical properties of these compounds, which can lead to various applications in material science and pharmaceuticals (Cojocaru, Rotaru, Harabagiu, & Săcărescu, 2013).

Safety And Hazards

“[4-(Pyrid-2-yloxy)phenyl]methanol” is classified as hazardous under the Hazardous Products Regulations . It’s harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-pyridin-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXOQRCIVCMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591333
Record name {4-[(Pyridin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Pyrid-2-yloxy)phenyl]methanol

CAS RN

194017-70-4
Record name {4-[(Pyridin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 4-(2-pyridyloxy)benzoic acid (1.08 g, 5.02 mmol) was dissolved in 20 mL of dehydrated tetrahydrofuran. Under cooling with ice and stirring, 1 mol/L borane-tetrahydrofuran complex (15.1 mL, 15.1 mmol) was added dropwise for 5 minutes and the mixture was allowed to stand overnight at room temperature. Under cooling with ice, 2 mL of 6 mol/L hydrochloric acid were added dropwise and, after stirring for 30 minutes, the reaction mixture was concentrated under reduced pressure. The residue was poured into 100 mL of ice water and, after salt was saturated, the mixture was made alkaline with potassium carbonate, which was extracted with ethyl acetate. The extracted solution was dried over anhydrous sodium sulfate and then concentrated to obtain 1.01 g (100%) of the title compound as a pale yellow oil.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A stirred solution of 15.3 grams (0.077 mole) of (4-(2-pyridyloxy)phenyl)formaldehyde (a known compound) in 150 mL of methanol was cooled to 0-5° C., and 3.2 grams (0.085 mole) of sodium borohydride was added portion wise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for 30 minutes. After this time, the reaction mixture was cooled to 5° C. and 150 mL of water was carefully added to destroy excess sodium borohydride. The mixture was cooled to 0° C. and neutralized with concentrated hydrochloric acid. Excess acid was added causing the mixture to be acidic. The mixture was brought to neutrality by the addition of solid sodium bicarbonate. The mixture was concentrated under reduced pressure to remove some of the methanol. The concentrate was taken up in ethyl acetate and washed with an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate, filtered, and concentrated under reduced pressure, yielding 12.6 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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